molecular formula C11H20N4O2 B11731146 tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11731146
M. Wt: 240.30 g/mol
InChI Key: LTMYJHKRDSMXKH-UHFFFAOYSA-N
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Description

tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate is a carbamate-protected pyrazole derivative widely employed as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a tert-butyl carbamate moiety. The 4-amino group on the pyrazole core enhances nucleophilicity, enabling further functionalization, such as cross-coupling reactions or amide bond formation. This compound is particularly valuable in medicinal chemistry for constructing kinase inhibitors or other heterocyclic drug candidates due to its ability to act as a hydrogen bond donor/acceptor .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-propylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-5-6-15-7-8(12)9(14-15)13-10(16)17-11(2,3)4/h7H,5-6,12H2,1-4H3,(H,13,14,16)

InChI Key

LTMYJHKRDSMXKH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from basic pyrazole derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated systems for purification and the use of mild reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Cancer Therapeutics

Tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate has been investigated for its potential as an inhibitor of enzymes involved in tumor metabolism. For instance, compounds with similar pyrazole structures have shown efficacy in inhibiting tryptophan 2,3-dioxygenase, which is crucial in the immunosuppressive environment of tumors . This inhibition can enhance antitumor immune responses, making it a candidate for cancer treatment.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have demonstrated that derivatives of pyrazole can decrease the production of pro-inflammatory cytokines, thereby protecting neuronal integrity under stress conditions induced by amyloid beta peptides .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. This compound has shown promising results against various bacterial strains, indicating its potential use in treating infections.

Case Study 1: Neuroprotective Effects

A study focused on a structurally related compound demonstrated significant neuroprotection in astrocytes exposed to amyloid beta. The findings indicated that the compound reduced cell death and inflammatory markers, suggesting that this compound could be beneficial in neurodegenerative disease models.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results revealed notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in infectious diseases.

Activity TypeDescriptionReference
Cancer TherapeuticsInhibition of tryptophan 2,3-dioxygenase; enhances antitumor immunity
NeuroprotectionReduces oxidative stress and inflammation; protects neuronal cells
AntimicrobialExhibits antibacterial activity against various pathogens

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Key Substituents Molecular Weight Notable Properties/Applications
tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate (Target) 4-amino, 1-propyl, tert-butyl carbamate ~252.3 (calc.) Intermediate for drug synthesis; H-bonding
tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate 4-nitro, 1-propyl, tert-butyl carbamate 270.29 Mp: N/A; pKa: 11.74; electron-withdrawing nitro
tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl, methoxy, amino ~286.3 (calc.) Steric hindrance; chiral building block
Example 75 (Pyrazolo-pyrimidine-chromenone derivative) Fluorine, chromenone, furan 615.7 Mp: 163–166°C; kinase inhibitor candidate

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-nitro analog (Table 1, row 2) exhibits a higher pKa (11.74) compared to the amino-substituted target compound, which likely has a lower pKa due to the amino group’s basicity. The nitro group reduces nucleophilicity, making the nitro derivative less reactive in SNAr or cross-coupling reactions .

Ring Systems and Bioactivity: The pyrazolo-pyrimidine-chromenone derivative (Example 75, Table 1, row 4) demonstrates how extended aromatic systems (e.g., chromenone) and fluorine substituents improve metabolic stability and binding affinity in kinase inhibitors . In contrast, the simpler pyrazole core of the target compound offers versatility for modular synthesis.

Steric and Chiral Effects :

  • Cyclohexyl derivatives (Table 1, row 3) introduce significant steric bulk and chirality, which can modulate selectivity in asymmetric synthesis or protein-ligand interactions . The target compound’s propyl group balances steric accessibility with lipophilicity.

Hydrogen Bonding and Crystallography

  • The amino group in the target compound can form N–H···O/N hydrogen bonds, influencing crystallization patterns.
  • Etter’s graph-set analysis () could predict the target compound’s supramolecular assembly, critical for optimizing solid-state formulations .

Biological Activity

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure

The structural formula of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine is as follows:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a study evaluated various pyridine derivatives for their antiproliferative activity against human cancer cell lines, including colon cancer (HCT-116). The results indicated that certain derivatives showed promising inhibition rates, with some compounds exhibiting low cytotoxicity against non-tumor cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundIC50 (µM)Cancer Cell LineCytotoxicity on Non-Tumor Cells
4-Acetyl-2-(2,5-dimethylphenoxy) Pyridine12.5HCT-116Low
Compound A8.0A549Moderate
Compound B15.0MCF-7Low

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been investigated. In a recent study, several pyridine compounds were tested against a panel of bacteria and fungi. The findings revealed moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, highlighting the potential of these compounds as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-Acetyl-2-(2,5-dimethylphenoxy) PyridineE. coli15
Compound CS. aureus18
Compound DBacillus subtilis12

Molecular docking studies have suggested that the interactions between the pyridine derivatives and target proteins are crucial for their biological activity. For instance, the binding affinity to specific proteins associated with cancer cell proliferation has been identified as a key factor in their anticancer efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of a series of new pyridine derivatives, including 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine. These compounds were subjected to in vitro assays to determine their efficacy against various cancer cell lines and microbial strains. The results indicated that modifications in the chemical structure significantly influenced both the anticancer and antimicrobial activities.

Q & A

Q. Critical Parameters :

  • Temperature control (-78°C for Boc protection to prevent side reactions) .
  • Catalyst selection (Pd/Cu systems for Sonogashira-type couplings) .
  • Solvent choice (DMAc for improved solubility in coupling steps) .
Step Reagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, -78°C60-70%
Pyrazole CouplingPd(PPh₃)₂Cl₂, CuI, THF40-50%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

  • 1H/13C NMR : Resolves structural isomers and confirms Boc group integrity. For example, tert-butyl protons appear as singlets at δ 1.4–1.5 ppm .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 469 [M+H]+ observed in coupling intermediates) .
  • HPLC-PDA : Detects impurities in final products (>98% purity threshold) .

Q. Resolving Contradictions :

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments (e.g., pyrazole vs. piperidine protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can computational chemistry methods be integrated into the design and optimization of synthesis pathways for this carbamate derivative?

Advanced Research Question

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in catalyst screening .
  • Machine Learning : Trained on reaction databases to optimize solvent/catalyst pairs. For example, ICReDD’s workflow combines computed activation energies with experimental yields to prioritize conditions .
  • Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction rates, guiding replacements for toxic solvents (e.g., replacing DMAc with cyclopentyl methyl ether) .

What strategies are recommended for addressing discrepancies in reaction yields or byproduct formation across different synthetic protocols?

Advanced Research Question

  • DoE (Design of Experiments) : Full factorial designs test variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design revealed NaHCO₃ concentration as pivotal in minimizing hydrolysis byproducts .
  • Byproduct Trapping : Additives like molecular sieves absorb water in Boc protection steps, improving yields by 15% .
  • Kinetic Profiling : In-situ IR monitors intermediate stability, enabling rapid adjustment of reaction quench times .

How does the steric and electronic influence of the tert-butyl carbamate group affect the reactivity of the pyrazole core in subsequent functionalization reactions?

Advanced Research Question

  • Steric Effects : The bulky tert-butyl group shields the carbamate nitrogen, reducing undesired nucleophilic attacks (e.g., in SNAr reactions with pyrimidines) .
  • Electronic Effects : Electron-withdrawing carbamate destabilizes the pyrazole ring, enhancing electrophilic substitution at the 5-position. DFT studies show a 0.3 eV increase in LUMO energy at the reactive site .
Modification Reactivity ChangeReference
Boc Removal (TFA)Restores NH₂ nucleophilicity for acylations
Pd-Catalyzed CouplingTert-butyl group reduces steric hindrance for transmetallation

What advanced purification techniques (e.g., chiral chromatography, crystallization engineering) are applicable for isolating enantiomerically pure forms of this compound?

Advanced Research Question

  • Chiral SFC (Supercritical Fluid Chromatography) : Resolves racemic mixtures using cellulose-based columns (Chiralpak® IB-N) with >99% enantiomeric excess .
  • Crystallization Engineering : Polymorph screening identifies stable forms via solvent-antisolvent trials. Ethanol/water systems yield needle-shaped crystals with improved bioavailability .
  • Membrane Nanofiltration : Removes trace metal catalysts (Pd < 1 ppm) using polyamide membranes .

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